

Synergistic Anti-Tumor Effects of PRT3789 and Pembrolizumab: A Comparative Guide

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Compound of Interest

Compound Name: PRT3789
Cat. No.: B15623699

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This guide provides a comprehensive comparison of the preclinical anti-tumor activity of **PRT3789**, a first-in-class, potent, and selective SMARCA2 degrader, administered as a monotherapy and in combination with the anti-PD-1 monoclonal antibody, pembrolizumab. The data presented herein, primarily from preclinical studies conducted by Prelude Therapeutics, suggests a strong synergistic potential for this combination in SMARCA4-mutated cancers.

Executive Summary

PRT3789 is a targeted protein degrader designed to induce the degradation of SMARCA2, a key component of the SWI/SNF chromatin remodeling complex. In cancers with a loss-of-function mutation in the SMARCA4 gene, tumor cells become dependent on SMARCA2 for survival, creating a synthetic lethal vulnerability. Pembrolizumab is an immune checkpoint inhibitor that blocks the interaction between PD-1 on T-cells and its ligands, PD-L1 and PD-L2, on tumor cells, thereby reactivating the anti-tumor immune response.

Preclinical evidence indicates that the combination of **PRT3789** and pembrolizumab results in a more robust anti-tumor effect than either agent alone. This synergy is attributed to **PRT3789**'s ability to enhance the immunogenicity of tumor cells, creating a more favorable microenvironment for the activity of pembrolizumab. A Phase 2 clinical trial (NCT06682806) is currently underway to evaluate the safety and efficacy of this combination in patients with advanced or metastatic solid tumors with a SMARCA4 mutation.^{[1][2][3]}

Mechanism of Action: A Two-Pronged Attack

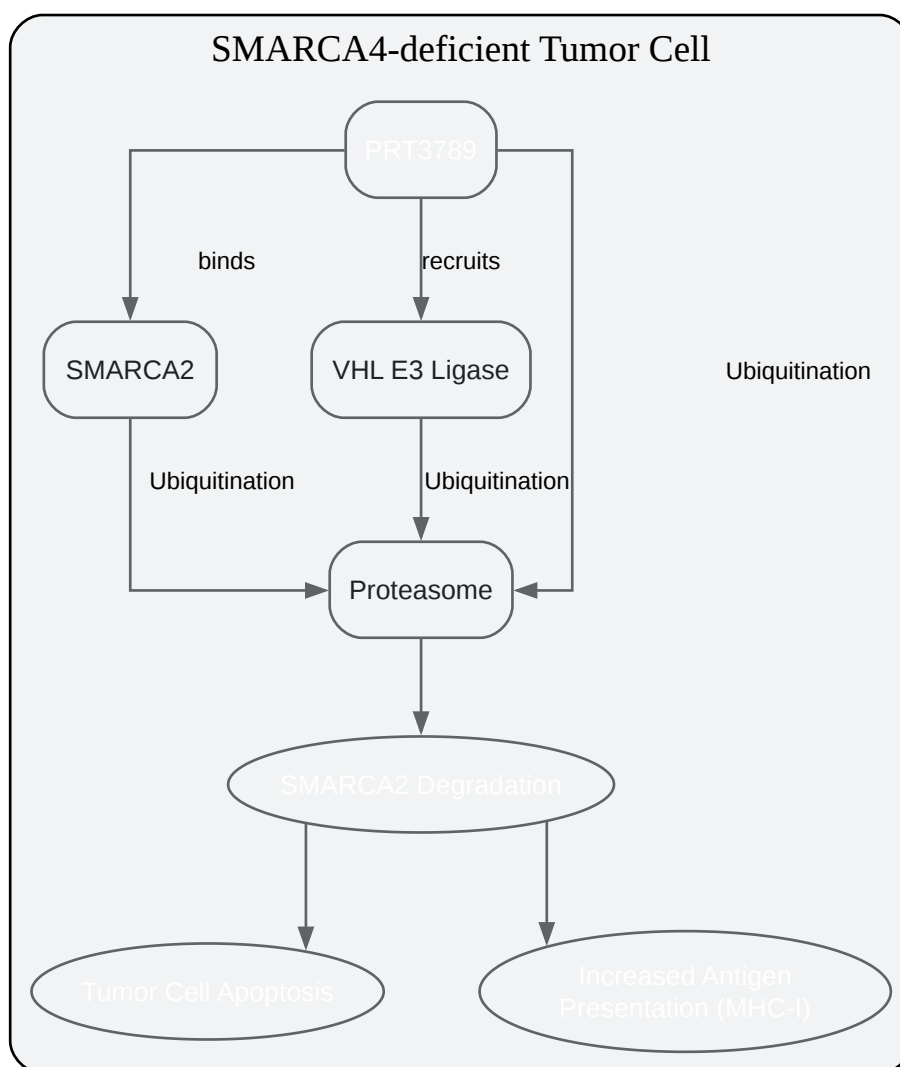
The synergistic effect of **PRT3789** and pembrolizumab stems from their distinct yet complementary mechanisms of action.

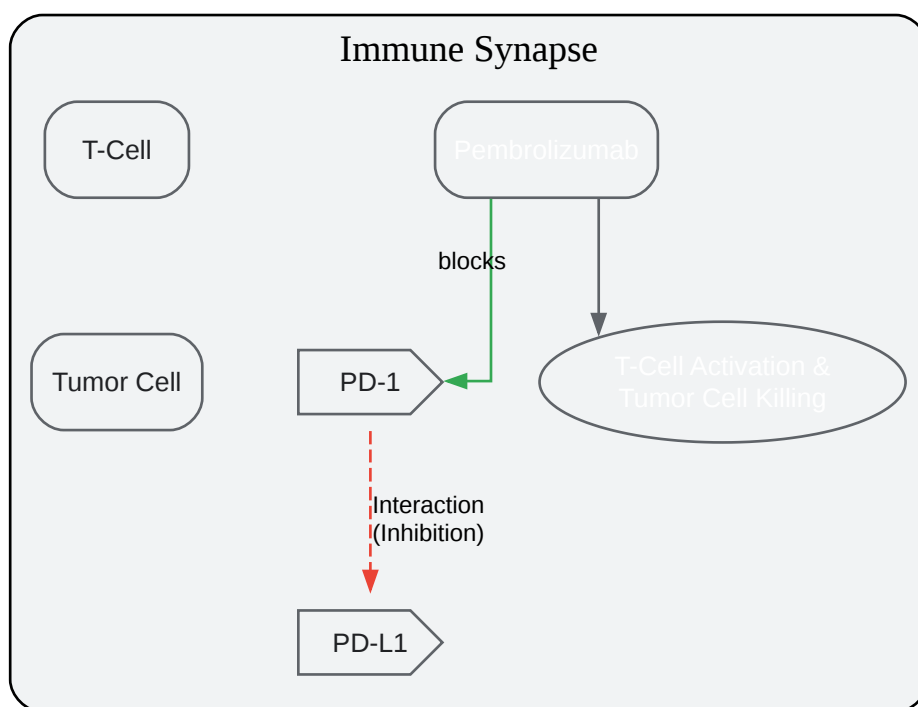
PRT3789: Targeting the Tumor's Core Vulnerability and Enhancing Immunogenicity

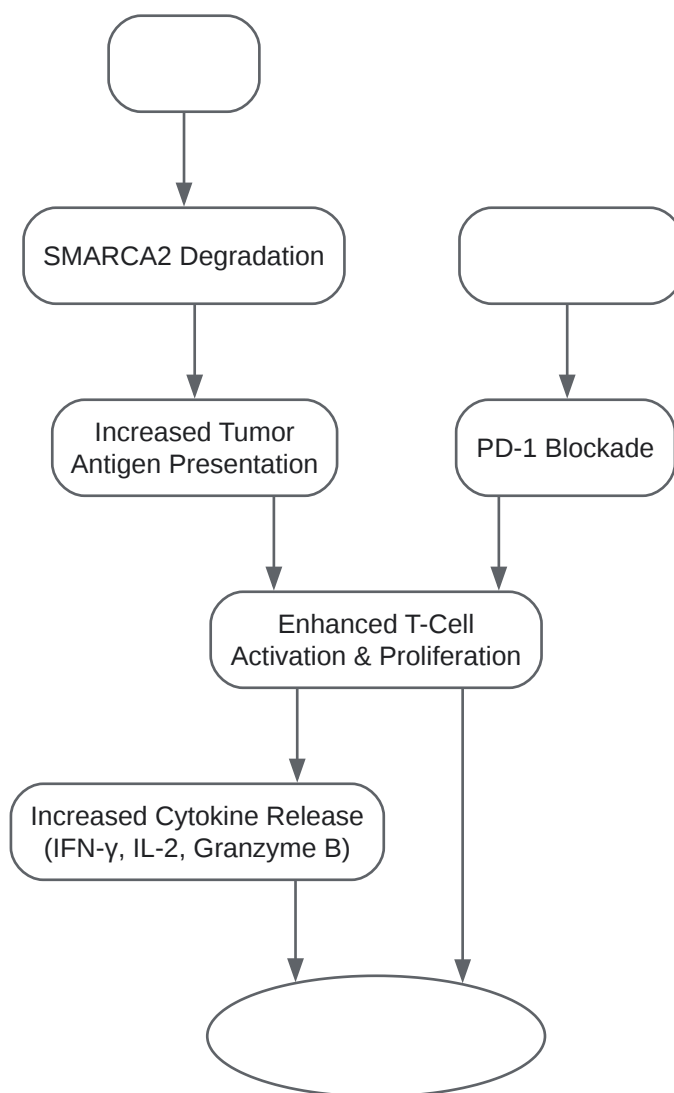
PRT3789 is a heterobifunctional molecule that brings SMARCA2 into proximity with the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of SMARCA2. This targeted degradation induces synthetic lethality in SMARCA4-deficient cancer cells.[\[4\]](#)[\[5\]](#)

Crucially, preclinical studies have shown that **PRT3789** also modulates the tumor microenvironment to be more susceptible to immune attack. It has been demonstrated to:

- **Increase Antigen Presentation:** Upregulate the machinery involved in processing and presenting tumor antigens on the cell surface via MHC class I molecules.
- **Enhance T-cell Activity:** Promote the activation and proliferation of T-cells.
- **Boost Cytokine Production:** Increase the secretion of pro-inflammatory cytokines such as IFN- γ , which play a critical role in the anti-tumor immune response.[\[4\]](#)[\[6\]](#)







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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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